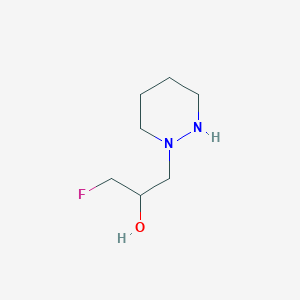
1-(1,2-Diazinan-1-yl)-3-fluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Diazinan-1-yl)-3-fluoropropan-2-ol is a chemical compound characterized by its unique structure, which includes a diazinane ring and a fluorinated propanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Diazinan-1-yl)-3-fluoropropan-2-ol typically involves the reaction of a diazinane derivative with a fluorinated alcohol. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,2-Diazinan-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form a corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted diazinane derivatives.
Applications De Recherche Scientifique
1-(1,2-Diazinan-1-yl)-3-fluoropropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(1,2-Diazinan-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The diazinane ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorinated propanol group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
- 1-(1,2-Diazinan-1-yl)but-2-yn-1-one
- 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid
- 1-[(2-Hexyl-1,2-diazinan-1-yl)carbothioyl]-3,3-dimethylthiourea
Comparison: 1-(1,2-Diazinan-1-yl)-3-fluoropropan-2-ol is unique due to the presence of both a diazinane ring and a fluorinated propanol group. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, which are not observed in similar compounds. The fluorine atom, in particular, enhances the compound’s stability and lipophilicity, making it a valuable asset in various research applications.
Propriétés
Formule moléculaire |
C7H15FN2O |
|---|---|
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
1-(diazinan-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C7H15FN2O/c8-5-7(11)6-10-4-2-1-3-9-10/h7,9,11H,1-6H2 |
Clé InChI |
KNHIHVQLJSRHEY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(NC1)CC(CF)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile](/img/structure/B13242528.png)
![5-[(Dimethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13242535.png)
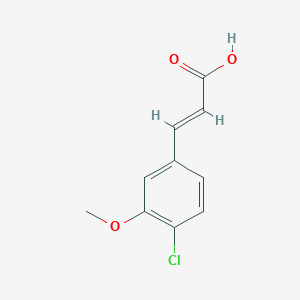


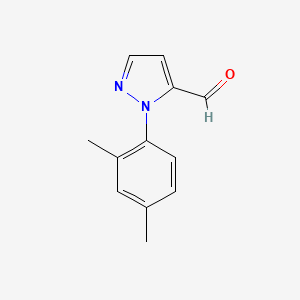

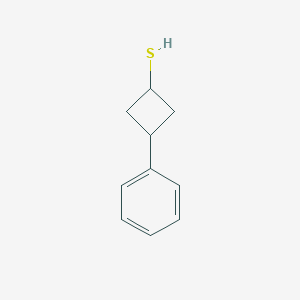
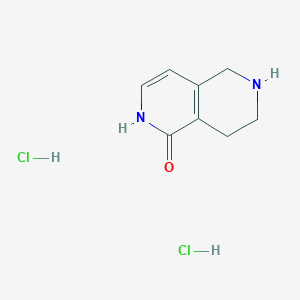

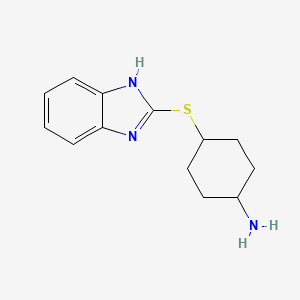

![Butyl[(2,4-dimethylphenyl)methyl]amine](/img/structure/B13242605.png)
![N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13242622.png)
